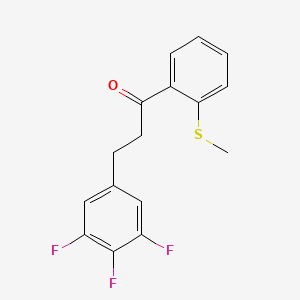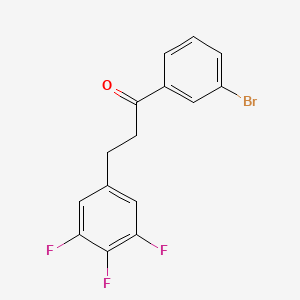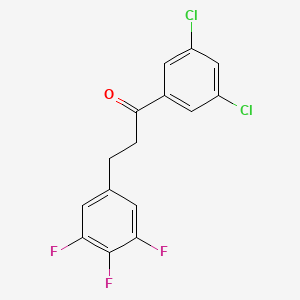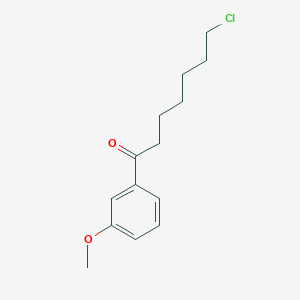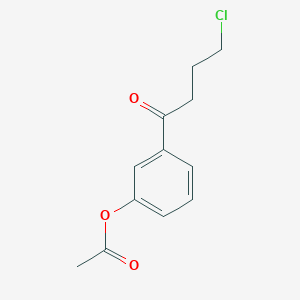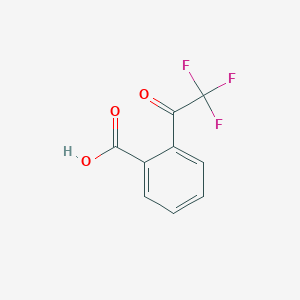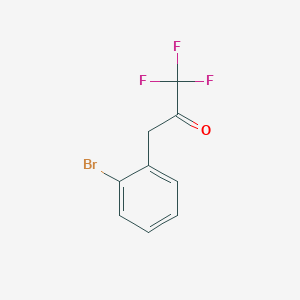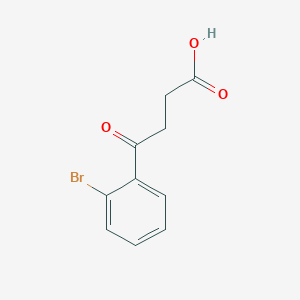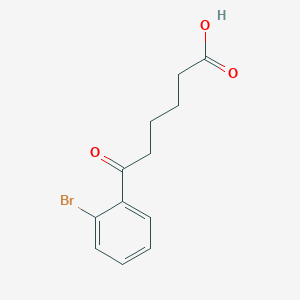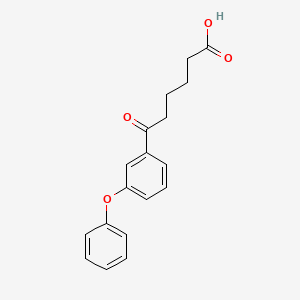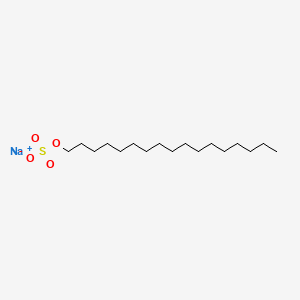
Sodium heptadecyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium heptadecyl sulfate is an anionic surfactant with the chemical formula C17H35NaO4S . It is commonly used in various industrial and scientific applications due to its surfactant properties, which allow it to reduce surface tension between liquids or between a liquid and a solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium heptadecyl sulfate typically involves the reaction of 1-heptadecanol with chlorosulfonic acid. The process is carried out in a chloroform solvent under controlled temperature conditions. The reaction mixture is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often recrystallized to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Sodium heptadecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alcohols or ethers, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Sodium heptadecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers for the extraction of cellular components.
Medicine: Utilized in formulations for drug delivery systems due to its ability to form micelles.
Industry: Applied in the production of detergents, emulsifiers, and dispersants
Mechanism of Action
The mechanism of action of sodium heptadecyl sulfate involves its surfactant properties. It reduces surface tension by aligning at the interface of liquids, thereby stabilizing emulsions and dispersions. This property is crucial in its applications in detergents and emulsifiers .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant with a shorter alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a different alkyl chain length.
Uniqueness: Sodium heptadecyl sulfate is unique due to its longer alkyl chain, which provides distinct surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities .
Properties
CAS No. |
5910-79-2 |
|---|---|
Molecular Formula |
C17H36NaO4S |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
sodium;heptadecyl sulfate |
InChI |
InChI=1S/C17H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20;/h2-17H2,1H3,(H,18,19,20); |
InChI Key |
UWABEJQLZUZRSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Key on ui other cas no. |
68955-20-4 5910-79-2 |
physical_description |
OtherSolid |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



